molecular formula C10H14O2 B3100408 (5-Ethyl-2-methoxyphenyl)methanol CAS No. 1368710-89-7

(5-Ethyl-2-methoxyphenyl)methanol

Cat. No.: B3100408
CAS No.: 1368710-89-7
M. Wt: 166.22 g/mol
InChI Key: WTAIRZKEKNSEDB-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methoxyphenyl)methanol: is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the phenyl ring is substituted with an ethyl group at the 5-position and a methoxy group at the 2-position, along with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Ethyl-2-methoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Halides, strong bases

Major Products Formed:

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Various reduced derivatives

    Substitution: Functional group-substituted derivatives

Mechanism of Action

The mechanism of action of (5-Ethyl-2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, potentially acting as an antioxidant. It may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    (5-Ethyl-2-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (5-Ethyl-2-methoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness: (5-Ethyl-2-methoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both an ethyl and a methoxy group, along with a methanol group, makes it a versatile compound for various applications .

Properties

IUPAC Name

(5-ethyl-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAIRZKEKNSEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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